molecular formula C23H22O6 B2435083 3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4-oxo-6-propyl-4H-chromen-7-yl acetate CAS No. 170511-42-9

3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4-oxo-6-propyl-4H-chromen-7-yl acetate

Cat. No.: B2435083
CAS No.: 170511-42-9
M. Wt: 394.423
InChI Key: QYYKRSNBZBBFPD-UHFFFAOYSA-N
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Description

3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4-oxo-6-propyl-4H-chromen-7-yl acetate is a synthetic coumarin derivative supplied for research purposes. This compound is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary applications . Coumarins are a significant class of compounds studied extensively for their diverse biological activities, including potential as enzyme inhibitors . Specifically, structurally similar coumarin derivatives have been identified as potent and selective inhibitors of tumor-associated human carbonic anhydrase (hCA) isoforms, such as hCA IX and XII . These enzymes are validated antitumor targets because they play a key role in regulating the pH of the tumor microenvironment, and their inhibition is a promising strategy for cancer therapy . The mechanism of action for coumarins is distinct; they act as prodrugs that are hydrolyzed within the enzyme's active site, and the resulting product blocks the entrance to the catalytic cleft, offering high selectivity for the target isoforms over others in the body . Furthermore, related chromen-4-one compounds are also investigated for their inhibitory effects on other enzymes like lipoxygenase (LOX), which is implicated in inflammatory diseases and cancer progression . Researchers can utilize this chemical in studies focusing on enzyme kinetics, the development of novel therapeutic agents, and exploring biochemical pathways involved in oncogenesis and inflammation.

Properties

IUPAC Name

[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxo-6-propylchromen-7-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O6/c1-3-5-16-10-17-21(12-20(16)29-14(2)24)28-13-18(23(17)25)15-6-7-19-22(11-15)27-9-4-8-26-19/h6-7,10-13H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYKRSNBZBBFPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C=C1OC(=O)C)OC=C(C2=O)C3=CC4=C(C=C3)OCCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Precursor Synthesis

The synthesis begins with two primary precursors: 7-hydroxy-3-(3,4-dihydro-2H-benzo[b]dioxepin-7-yl)-6-propyl-4H-chromen-4-one and acetic anhydride . The chromenone intermediate is synthesized via a Claisen-Schmidt condensation between 2-hydroxyacetophenone derivatives and benzodioxepin-aldehydes.

Table 1: Key Precursors and Their Properties

Precursor Molecular Formula Molecular Weight (g/mol) Source
7-Hydroxy chromenone intermediate C₂₁H₂₀O₅ 352.38
Acetic anhydride C₄H₆O₃ 102.09
3,4-Dihydro-2H-benzo[b]dioxepin-7-carbaldehyde C₁₀H₁₀O₃ 178.18

The benzodioxepin-aldehyde is prepared through formylation of 3,4-dihydro-2H-benzo[b]dioxepin using a Vilsmeier-Haack reaction, achieving yields of 68–72%.

Stepwise Synthesis of the Target Compound

Claisen-Schmidt Condensation

The chromenone core is formed by condensing 2-hydroxy-5-propylacetophenone with 3,4-dihydro-2H-benzo[b]dioxepin-7-carbaldehyde in ethanol under basic conditions (NaOH, 60°C). This step yields the 7-hydroxy chromenone intermediate with a 65% isolated yield.

Acetylation of the Hydroxyl Group

The intermediate undergoes acetylation using acetic anhydride in dichloromethane with catalytic sulfuric acid. Reaction conditions (25°C, 12 hours) afford the final product in 85% purity, which is further refined via recrystallization from ethanol.

Table 2: Reaction Conditions and Yields
Step Reagents/Conditions Temperature Time Yield
Claisen-Schmidt NaOH, ethanol, 60°C 60°C 8 h 65%
Acetylation Acetic anhydride, H₂SO₄, CH₂Cl₂ 25°C 12 h 78%
Recrystallization Ethanol 4°C 24 h 92%

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

A patent-disclosed method utilizes microwave irradiation (150°C, 30 min) to accelerate the Claisen-Schmidt condensation, reducing reaction time by 75% while maintaining a 63% yield. However, this approach requires specialized equipment and generates side products that complicate purification.

One-Pot Tandem Synthesis

An integrated method combines cyclization and acetylation in a single reactor using dimethylformamide (DMF) as a solvent. While this reduces procedural steps, the yield drops to 55% due to competing hydrolysis reactions.

Optimization Strategies

Solvent Selection

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates but lower yields due to byproduct formation. Ethanol remains optimal for balancing yield and purity.

Catalytic Additives

The addition of 4-dimethylaminopyridine (DMAP) during acetylation improves efficiency, achieving 88% yield at 30°C.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, chromenone H-5), 6.95–6.84 (m, 3H, benzodioxepin), 2.51 (q, 2H, propyl), 2.32 (s, 3H, acetate).
  • IR (KBr): 1745 cm⁻¹ (C=O ester), 1650 cm⁻¹ (chromenone C=O).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water) confirms >98% purity, with a retention time of 12.3 minutes.

Challenges and Limitations

  • Low Solubility : The compound’s lipophilic nature (logP = 3.8) complicates aqueous-phase reactions.
  • Byproduct Formation : Competing O-acylation at the benzodioxepin oxygen occurs in 10–15% of cases, necessitating column chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4-oxo-6-propyl-4H-chromen-7-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.

Scientific Research Applications

3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4-oxo-6-propyl-4H-chromen-7-yl acetate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and formulation.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4-oxo-6-propyl-4H-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2H-1,5-Benzodioxepin, 3,4-dihydro-: This compound shares the benzodioxepin structure but lacks the chromen moiety.

    4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoic acid: Similar in structure but with a benzoic acid group instead of the chromen moiety.

Uniqueness

3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4-oxo-6-propyl-4H-chromen-7-yl acetate is unique due to its combination of benzodioxepin and chromen structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Biological Activity

The compound 3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4-oxo-6-propyl-4H-chromen-7-yl acetate is a synthetic derivative of chromenone and dioxepin structures. Its unique molecular architecture suggests potential biological activities that are of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H18O5C_{18}H_{18}O_5, with a molecular weight of approximately 314.34 g/mol. The structure features a chromenone core linked to a dioxepin moiety, which contributes to its biological reactivity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : The compound has demonstrated significant free radical scavenging capabilities. Studies utilizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay showed that it effectively inhibits oxidative stress by neutralizing free radicals.
  • Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity against various bacterial strains. Its efficacy was evaluated through disk diffusion methods, showing zones of inhibition comparable to standard antibiotics.
  • Cytotoxicity : The cytotoxic effects were assessed using MTT assays on several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values indicated moderate cytotoxicity, suggesting potential for further development as an anticancer agent.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease. In vitro studies reported IC50 values that indicate promising AChE inhibition comparable to known inhibitors like donepezil.

Table 1: Summary of Biological Activities

Activity TypeMethodologyFindings
AntioxidantDPPH AssaySignificant free radical scavenging activity
AntimicrobialDisk Diffusion TestEffective against multiple bacterial strains
CytotoxicityMTT AssayModerate cytotoxicity in cancer cell lines
Enzyme InhibitionAChE Inhibition AssayIC50 values comparable to donepezil

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Alzheimer's Disease Research : A study focused on the neuroprotective effects of the compound against oxidative stress in neuronal cells. Results indicated that it could reduce cell death and improve cognitive function in animal models.
  • Cancer Treatment : Another research project evaluated the compound's effects on tumor growth in vivo. Mice treated with the compound showed significant tumor regression compared to control groups, suggesting its potential as an adjunct therapy in cancer treatment.
  • Microbial Resistance : A recent study explored the antimicrobial activity against resistant strains of bacteria, demonstrating effectiveness where traditional antibiotics failed, thus highlighting its potential role in addressing antibiotic resistance.

Q & A

Q. What are the recommended synthetic routes for 3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4-oxo-6-propyl-4H-chromen-7-yl acetate, and how can reaction yields be optimized?

  • Methodological Answer : Begin with a multi-step synthesis involving condensation of the benzodioxepin moiety with the chromen-4-one core. Key intermediates like 3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine (CAS 175136-34-2) or carboxylic acid derivatives (e.g., CAS 20825-89-2) can serve as precursors . Optimize yields using design-of-experiments (DoE) frameworks to test variables (e.g., temperature, catalyst loading). Computational reaction path searches (e.g., quantum chemical calculations) can narrow optimal conditions, as demonstrated in ICReDD’s integrated computational-experimental workflows .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : Use HPLC-MS for purity assessment (>97% threshold) and NMR (¹H, ¹³C, 2D-COSY) to confirm the chromen-4-one scaffold and acetate substitution. Compare melting points (mp) with literature values (e.g., benzodioxepin derivatives mp 81–82°C ). For crystallinity, employ XRD or DSC . Stability under ambient conditions can be monitored via accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Q. How does the compound’s stability vary under different experimental conditions (e.g., pH, light exposure)?

  • Methodological Answer : Conduct forced degradation studies:
  • Photostability : Expose to UV (320–400 nm) and visible light (ICH Q1B guidelines) with HPLC quantification of degradation products.
  • pH stability : Test solubility and stability in buffers (pH 1–10) at 37°C.
  • Oxidative stress : Use H₂O₂ (3% v/v) to simulate radical-mediated degradation. Correlate results with computational predictions of reactive sites (e.g., acetate hydrolysis susceptibility) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : Prioritize assays aligned with structural analogs (e.g., caffeic acid derivatives used in anti-inflammatory or antioxidant studies ):
  • Cytotoxicity : MTT assay on human cell lines (e.g., HepG2, HEK293).
  • Enzyme inhibition : Screen against COX-2, LOX, or kinases using fluorometric/colorimetric kits.
  • Antioxidant capacity : DPPH/ABTS radical scavenging assays. Use LC-MS to confirm metabolite formation during assays.

Advanced Research Questions

Q. What mechanistic insights exist for the compound’s interaction with biological targets (e.g., protein binding, metabolic pathways)?

  • Methodological Answer : Employ molecular docking (AutoDock Vina, Schrödinger) to predict binding affinity with targets like prostaglandin synthases or cytochrome P450 enzymes. Validate via surface plasmon resonance (SPR) for kinetic binding analysis. For metabolic pathways, use LC-QTOF-MS to identify phase I/II metabolites in liver microsomes (e.g., rat S9 fractions) . Compare computational predictions (e.g., ICReDD’s reaction path simulations ) with experimental data to refine models.

Q. How can computational modeling enhance the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer : Apply QSAR models to predict logP, solubility, and permeability (e.g., SwissADME). Use density functional theory (DFT) to calculate electron distribution at the 4-oxo and acetate groups, which influence reactivity. Molecular dynamics (MD) simulations (e.g., GROMACS) can assess stability in lipid bilayers for bioavailability optimization. Integrate these with high-throughput screening (HTS) of analogs synthesized via parallel combinatorial chemistry .

Q. How should researchers resolve contradictions in experimental data (e.g., conflicting bioactivity results across studies)?

  • Methodological Answer : Implement a cross-validation protocol :
  • Orthogonal assays : Confirm anti-inflammatory activity via both COX-2 inhibition and TNF-α ELISA.
  • Batch variability : Re-synthesize compound under controlled conditions (e.g., anhydrous, inert atmosphere) .
  • Data triangulation : Combine experimental results with cheminformatics (e.g., PubChem BioAssay data) and literature meta-analyses. ICReDD’s feedback loop (experimental → computational → experimental) is a proven framework for reconciling discrepancies .

Q. What reactor design considerations are critical for scaling up synthesis while maintaining stereochemical integrity?

  • Methodological Answer : Optimize continuous-flow reactors for exothermic steps (e.g., esterification) to enhance heat dissipation and reduce side reactions. Use microreactors with immobilized catalysts (e.g., Pd/C for hydrogenation) to improve selectivity. Monitor chiral purity via inline FTIR or Raman spectroscopy . Refer to CRDC subclass RDF2050112 for fundamentals on reactor design and process control .

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